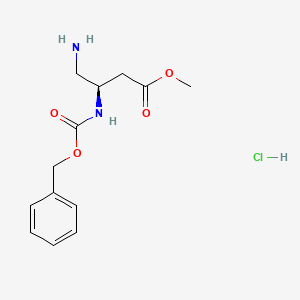

Z-Dbu-OMe.HCl (R)

Beschreibung

Significance of Protected Diaminobutyric Acid Derivatives in Organic Synthesis and Biochemical Studies

Protected diaminobutyric acid (Dab) derivatives are of considerable interest in medicinal and agricultural chemistry. ugent.be Their unique four-carbon backbone with two amino groups allows for the construction of complex molecular architectures. In organic synthesis, these derivatives serve as key intermediates for preparing a variety of compounds, including peptidomimetics, constrained peptides, and other biologically active molecules. ugent.becymitquimica.comontosight.ai The protecting groups, such as the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups, are essential for selectively masking the reactive amino functionalities, thereby enabling controlled, stepwise chemical transformations. cymitquimica.comvulcanchem.com

In biochemical studies, Dab derivatives are utilized to investigate enzyme mechanisms, probe biological pathways, and develop enzyme inhibitors. For instance, some Dab derivatives have been shown to exhibit antimicrobial properties, making them valuable leads in the development of new antibiotics. ontosight.ai The metabolism of L-α,γ-diaminobutyric acid has been studied in certain bacteria, revealing its conversion to other biologically relevant molecules. nih.gov Furthermore, the incorporation of Dab into peptides can confer unique structural and functional properties, such as increased resistance to enzymatic degradation.

Overview of the Stereochemical Importance of the (R)-Configuration

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. wikipedia.org A molecule with a single chiral center, like Z-Dbu-OMe.HCl (R), can exist as two non-superimposable mirror images called enantiomers, designated as (R) or (S). libretexts.orgmasterorganicchemistry.com The specific spatial arrangement of atoms, known as the absolute configuration, can have a profound impact on a molecule's biological activity. solubilityofthings.com

In living organisms, molecular recognition processes are highly stereospecific. Enzymes and receptors are themselves chiral and will often interact with only one enantiomer of a chiral substrate or drug. wikipedia.org For example, the therapeutic effect of a drug can be associated with one enantiomer, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize and utilize a single, pure enantiomer, such as the (R)-configuration of a building block, is of paramount importance in drug discovery and development. The (R) and (S) nomenclature, determined by the Cahn-Ingold-Prelog priority rules, provides an unambiguous way to describe the three-dimensional arrangement of substituents around a chiral center. libretexts.orgmasterorganicchemistry.com

Contextualization of Z-Dbu-OMe.HCl (R) within Chiral Building Block Chemistry

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. researchgate.net The use of these building blocks is a powerful strategy in asymmetric synthesis, as it allows for the introduction of a defined stereocenter early in a synthetic sequence, avoiding the need for challenging chiral separations or asymmetric reactions later on.

Z-Dbu-OMe.HCl (R) fits squarely within this context as a valuable chiral building block. Its pre-defined (R)-stereochemistry and orthogonally protected functional groups make it an attractive starting material for the synthesis of target molecules with a specific three-dimensional structure. The Z-group can be removed under specific conditions, while the methyl ester can be hydrolyzed, allowing for selective manipulation of the molecule at different positions. vulcanchem.com This level of control is crucial for the efficient and stereocontrolled synthesis of complex natural products, pharmaceuticals, and other functional molecules. The demand for such versatile chiral intermediates is consistently high in the pharmaceutical industry to enhance drug efficacy. researchgate.net

Scope and Objectives of Academic Research on the Compound

Academic research involving Z-Dbu-OMe.HCl (R) and related protected diaminobutyric acid derivatives generally focuses on several key areas:

Development of Novel Synthetic Methodologies: Researchers aim to develop efficient and stereoselective methods for the synthesis of Dab derivatives themselves, often starting from readily available chiral precursors. google.compatsnap.com This includes exploring new protecting group strategies and catalytic processes. vulcanchem.com

Synthesis of Biologically Active Molecules: A primary objective is to use these building blocks to construct novel compounds with potential therapeutic applications. This can involve the synthesis of peptide analogues, enzyme inhibitors, or other small molecules designed to interact with specific biological targets. sigmaaldrich.comnih.gov

Investigation of Structure-Activity Relationships (SAR): By systematically incorporating Dab derivatives with specific stereochemistry into larger molecules, researchers can probe how the three-dimensional structure influences biological activity. This knowledge is crucial for the rational design of more potent and selective drugs.

Elucidation of Biochemical Pathways: Labeled versions of Dab derivatives can be used as chemical probes to study metabolic pathways and enzyme mechanisms. nih.gov

The overarching goal of this research is to expand the synthetic chemist's toolbox and to deepen our understanding of the role of chirality in biological systems, ultimately leading to the development of new and improved chemical entities for a variety of applications.

Compound Information Table

| Compound Name | Abbreviation/Synonym |

| (R)-N-beta-Benzyloxycarbonyl-3,4-diaminobutyric acid methyl ester hydrochloride | Z-Dbu-OMe.HCl (R) |

| Diaminobutyric acid | Dbu, Dab |

| Benzyloxycarbonyl | Z |

| tert-Butyloxycarbonyl | Boc |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| L-Glutamine | |

| Homoserine | |

| 2,4-dinitrobenzenesulfonyl | oNBs |

| Diisopropyl azodicarboxylate | DIAD |

| Diethyl azodicarboxylate | DEAD |

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |

| N,N-Diisopropylethylamine | DIEA |

| Tetrahydrofuran | THF |

| N-Acetyl-2,4-diaminobutyric acid | |

| Fmoc-Dab(Boc)-OH | |

| Fmoc-DAB(Dde)-OH |

Interactive Data Table: Properties of Z-Dbu-OMe.HCl (R)

| Property | Value | Reference |

| Chemical Name | N-beta-Benzyloxycarbonyl-L-3,4-diaminobutyric acid methyl ester hydrochloride | iris-biotech.de |

| Synonym | (R)-4-(Benzyloxycarbonylamino)-3-aminobutanoic acid methyl ester hydrochloride | iris-biotech.de |

| CAS Number | 845909-53-7 | iris-biotech.de |

| Molecular Formula | C₁₃H₁₈N₂O₄·HCl | iris-biotech.de |

| Molecular Weight | 302.75 g/mol | iris-biotech.de |

| Storage Temperature | 2-8°C | iris-biotech.de |

| Purity | >99% | iris-biotech.de |

| Enantiomeric Purity | >99.7% | iris-biotech.de |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIOGFXVTYUMCY-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Dbu Ome.hcl R and Its Enantiomers/derivatives

Stereoselective Synthesis of (R)-3,4-Diaminobutanoic Acid Derivatives

A critical precursor for Z-Dbu-OMe.HCl (R) is (R)-3,4-diaminobutanoic acid (Dbu). The stereoselective synthesis of its derivatives is paramount to achieving the desired final product with high optical purity. Several strategies have been developed to this end.

Chiral Pool-Based Synthetic Strategies

The chiral pool approach utilizes readily available and enantiomerically pure natural products as starting materials. Amino acids, in particular, serve as excellent chiral synthons for the synthesis of more complex molecules. For instance, L-serine can be used as a chiral precursor to synthesize derivatives of 3,4-diaminobutanoic acid. nih.govresearchgate.net This strategy leverages the existing stereocenter of the starting material to control the stereochemistry of subsequent reactions, providing an efficient route to the desired enantiomer.

Application of Asymmetric Catalysis in Precursor Production

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including precursors to (R)-3,4-diaminobutanoic acid. unipd.it This method involves the use of a chiral catalyst to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. For example, enzyme-catalyzed asymmetric synthesis has been successfully employed for the preparation of (R)-3,4-diaminobutanoic acid derivatives. unipd.itbenthamdirect.com Lipases, a class of enzymes, are particularly useful in the kinetic resolution of racemic alcohols and amines, which can be intermediates in the synthesis of the desired Dbu derivative. unipd.it Furthermore, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been engineered to catalyze stereoselective Mannich-type reactions, providing a direct route to unprotected α,β-diamino acids. nih.gov

Enantioselective Resolution Methods

Enantioselective resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including enzymatic resolution and chiral chromatography. unipd.itjst.go.jp In enzymatic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. unipd.itpsu.edu For instance, the alkaline protease alcalase can selectively hydrolyze the L-enantiomer of an amino acid ester, leaving the D-enantiomer unreacted. psu.edu Chiral chromatography, on the other hand, utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase. jst.go.jp

Strategies for N-Protection with Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines in peptide synthesis and organic synthesis in general. cymitquimica.compeptide.comresearchgate.net Its stability under various reaction conditions and its facile removal make it an ideal choice for protecting the amino group of the diaminobutanoic acid precursor. wiley-vch.de The introduction of the Z group is typically achieved by reacting the amino acid with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base. vulcanchem.com This protection prevents the amino group from participating in unwanted side reactions during subsequent synthetic steps. cymitquimica.com

Methods for Methyl Ester Formation and Hydrolysis

The formation of a methyl ester at the carboxylic acid functionality is another key step in the synthesis of Z-Dbu-OMe.HCl (R).

Methyl Ester Formation

Several methods are available for the esterification of amino acids to their corresponding methyl esters. A common and convenient method involves the reaction of the amino acid with methanol (B129727) in the presence of a reagent like thionyl chloride or trimethylchlorosilane. nih.govresearchgate.nettechniumscience.com Another approach utilizes a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in methanol. google.comgoogleapis.comscielo.br These methods are generally efficient and provide good to excellent yields of the desired methyl ester. nih.gov

| Reagent/Catalyst | Description | Reference |

| Thionyl Chloride/Methanol | A rapid method for preparing amino acid methyl ester hydrochlorides. | google.com |

| Trimethylchlorosilane/Methanol | A convenient and mild method for esterification at room temperature. | nih.govresearchgate.net |

| Sulfuric Acid/Methanol | Involves heating the amino acid in methanol with sulfuric acid as a catalyst. | google.comgoogleapis.com |

| Hydrochloric Acid/Methanol | A traditional method involving alcoholic hydrogen chloride solution. | google.com |

Methyl Ester Hydrolysis

In certain synthetic routes or for the preparation of derivatives, the methyl ester group may need to be hydrolyzed back to a carboxylic acid. This is typically achieved through alkaline hydrolysis using bases such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent system. researchgate.netchemicalforums.comchimia.ch Care must be taken during hydrolysis to avoid racemization, especially when using stronger bases or elevated temperatures. chemicalforums.com Enzymatic hydrolysis can also be employed for selective de-esterification under mild conditions. psu.edu

| Reagent | Conditions | Reference |

| Lithium Hydroxide (LiOH) | Mild conditions, often at room temperature, to minimize racemization. | chemicalforums.comchimia.ch |

| Sodium Hydroxide (NaOH) | Aqueous solution, may require heating. | researchgate.net |

| Enzymes (e.g., Alcalase) | Selective hydrolysis, often used for enantioselective transformations. | psu.edu |

Formation and Utility of Hydrochloride Salt Forms

The final step in the synthesis of Z-Dbu-OMe.HCl (R) is the formation of the hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid. wikipedia.org

Derivatization Pathways for Functional Group Transformation

The structure of Z-Dbu-OMe.HCl (R) offers multiple sites for chemical modification, primarily the amino groups and the ester moiety. These transformations are key to incorporating this non-proteinogenic amino acid into complex structures like peptides and peptidomimetics. sciforum.net

Modification of Amino Groups

The two amino groups in diaminobutyric acid derivatives present opportunities for selective protection and modification, which is essential for controlled synthesis. wiley-vch.de The primary amino group is often protected to prevent undesired side reactions during peptide coupling. vulcanchem.compeptide.com

Common derivatization strategies for amino groups include:

Acylation: The free amino group can be acylated to introduce various functionalities. For instance, N-acylation of similar amino acid esters with dimethyl carbonate (DMC) can be catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield corresponding methyl esters. tandfonline.com

Alkylation: Direct N-alkylation of α-amino acid esters can be achieved using alcohols in the presence of a ruthenium catalyst, a method that is atom-economic and maintains stereochemical integrity. d-nb.info Double reductive alkylation has also been employed for preparing branched side-chain derivatives of basic amino acids. researchgate.net

Orthogonal Protection: Different protecting groups can be used for the α- and γ-amino groups to allow for selective deprotection and further functionalization. For example, the use of Fmoc for the α-amino group and Boc for the side-chain amino group is a common strategy in solid-phase peptide synthesis (SPPS). The Alloc (allyloxycarbonyl) group, which is compatible with Fmoc/tBu and Boc/Bzl strategies, offers another level of orthogonal protection and can be removed under mild conditions using palladium catalysts. iris-biotech.de

Cyclization: The amino and carboxyl groups can be involved in cyclization reactions to form lactams. For instance, cyclic dipeptides have been synthesized from Boc derivatives of 2,4-diaminobutyric acid, resulting in 5-membered lactam rings. nih.gov

Table 1: Selected Derivatization Reactions for Amino Groups in Dbu Analogs

| Reaction Type | Reagents and Conditions | Functional Group Transformation | Reference |

| N-Acylation | Dimethyl carbonate (DMC), DBU | Amino to N-methylcarbamate | tandfonline.com |

| N-Alkylation | Alcohols, Ruthenium catalyst | Amino to N-alkylamino | d-nb.info |

| Reductive Alkylation | N-protected amino aldehydes, NaBH3CN | Amino to N,N'-diaminoalkylated derivatives | researchgate.net |

| Lactam Formation | BOP reagent | Amino and carboxyl to 5-membered lactam | nih.gov |

Transformations of the Ester Moiety

The methyl ester group of Z-Dbu-OMe.HCl (R) can be modified through several pathways to introduce different functionalities or to prepare the molecule for subsequent coupling reactions.

Key transformations include:

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent mixture. vulcanchem.com This is a common step in peptide synthesis to allow for C-terminal elongation. vulcanchem.com

Transesterification: While often a side reaction to be avoided, transesterification can be used to change the ester group. d-nb.info

Amidation: The ester can be converted to an amide by reaction with an amine. DBU has been shown to catalyze the aminolysis of methyl esters. researchgate.net

Reduction: The ester can be reduced to the corresponding alcohol, although this is less common in the context of peptide synthesis.

Conversion to Other Functional Groups: The ester functionality can be a precursor for other chemical groups. For instance, treatment of N-protected amino acid esters with ammonium (B1175870) acetate (B1210297) can lead to the formation of imidazole (B134444) moieties. sciforum.net

Table 2: Common Transformations of the Ester Moiety in Amino Acid Esters

| Reaction Type | Reagents and Conditions | Functional Group Transformation | Reference |

| Hydrolysis | LiOH or NaOH in aqueous THF | Methyl ester to Carboxylic acid | vulcanchem.com |

| Amidation | Amine, DBU (catalyst) | Methyl ester to Amide | researchgate.net |

| Imidazole Formation | Ammonium acetate, Toluene (boiling) | Ester to Imidazole | sciforum.net |

| C-C Dimerization | Niobium or Tantalum pentahalides | Metal-mediated C-C dimerization | rsc.org |

Industrial-Scale Synthetic Approaches and Optimization Studies

The demand for enantiomerically pure amino acid derivatives like Z-Dbu-OMe.HCl (R) in pharmaceuticals necessitates the development of efficient and scalable synthetic routes. Optimization studies focus on improving yield, reducing costs, and ensuring safety and environmental friendliness.

Key considerations for industrial-scale synthesis include:

Starting Materials: The choice of starting material is critical. Syntheses often begin from readily available and cost-effective precursors like L-glutamine or homoserine. google.com

Reaction Conditions: Mild reaction conditions are preferred to avoid side reactions and the need for extreme temperatures or pressures, which are challenging to manage on a large scale. google.com For example, some patented methods emphasize the use of non-hazardous reagents and conditions suitable for large-scale production. google.com

Catalysis: The use of efficient catalysts can significantly improve reaction rates and yields. For instance, DBU has been used as a catalyst in various transformations, including esterification and amidation, and is valued for its effectiveness under mild conditions. tandfonline.comresearchgate.net

Purification: Efficient purification methods are essential to obtain high-purity products. Crystallization is often a preferred method for purification on an industrial scale. mdpi.com

Flow Chemistry: Modern industrial processes may employ continuous flow reactors to enhance reproducibility, shorten reaction times, and improve safety.

Process Optimization: Studies often focus on optimizing parameters such as solvent, temperature, and reagent stoichiometry to maximize yield and minimize waste. For example, a multi-gram scale synthesis of a diaminopropionate derivative was achieved through an improved synthetic sequence with optimized solvent systems and concentrations. acs.org

A patented method for synthesizing 2,4-diaminobutyric acid derivatives starts from homoserine, involving a six-step process that includes protection of the amino and carboxyl groups, introduction of a phthaloyl (pht) group via a Mitsunobu reaction, followed by deprotection steps. This method is highlighted for its high reaction yields and convenient separation and purification processes. google.com

Table 3: Comparison of Synthetic Strategies for Diaminobutyric Acid Derivatives

| Strategy | Starting Material | Key Steps | Advantages for Industrial Scale | Reference |

| Patented Method | Homoserine | Protection, Mitsunobu reaction, Deprotection | High yield, mild conditions, intermediates are useful | google.com |

| From L-Glutamine | L-Glutamine | Cbz protection, Hofmann rearrangement, Hydrogenation | Utilizes a common amino acid | google.com |

| Biotechnological Production | N/A (Fermentation) | Enzymatic synthesis from aspartate-β-semialdehyde | High enantiopurity, sustainable | nih.govirb.hr |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| Z-Dbu-OMe.HCl (R) | (R)-Methyl 3-(benzyloxycarbonylamino)-4-aminobutanoate hydrochloride |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Boc | tert-butoxycarbonyl |

| Alloc | allyloxycarbonyl |

| Cbz | Carboxybenzyl |

| DMC | Dimethyl carbonate |

| THF | Tetrahydrofuran |

| BOP reagent | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| NaBH3CN | Sodium cyanoborohydride |

| LiOH | Lithium hydroxide |

| NaOH | Sodium hydroxide |

| pht | phthaloyl |

Role of Z Dbu Ome.hcl R As a Chiral Building Block and Precursor in Organic Synthesis

Applications in Peptide and Peptidomimetic Synthesis

The unique bifunctional side chain of the diaminobutyric acid core makes Z-Dbu-OMe.HCl (R) particularly useful in the synthesis of peptides with modified structures and enhanced biological properties.

Incorporation into Linear Peptide Sequences

Z-Dbu-OMe.HCl (R) can be incorporated into linear peptide sequences, introducing a site for potential future modifications. In this context, it acts as a synthetic equivalent of lysine (B10760008), but with a shorter side chain by one methylene (B1212753) unit, which can be used to fine-tune steric and electronic interactions within a protein's binding pocket. nih.gov The Z-protecting group on the side-chain amine is stable under many standard peptide coupling conditions but can be selectively removed via hydrogenolysis, revealing a primary amine for subsequent functionalization, such as glycosylation, lipidation, or attachment of labels. nih.gov

Synthesis of Conformationally Constrained Peptides

A primary application of Dbu derivatives is in the synthesis of conformationally constrained peptides, particularly cyclic peptides. researchgate.net The side-chain amine of the Dbu residue is a key handle for macrocyclization. After incorporation into a peptide chain and removal of the Z-group, the now-free γ-amino group can be coupled with a carboxylic acid group elsewhere in the sequence—such as the C-terminus or the side chain of an aspartic or glutamic acid residue—to form a stable lactam bridge.

This cyclization strategy has profound effects on the peptide's properties:

Pre-organization: It locks the peptide into a more rigid, bioactive conformation, which can significantly enhance binding affinity and selectivity for its biological target by reducing the entropic penalty of binding. nih.gov

Increased Stability: Macrocyclization often protects the peptide backbone from degradation by proteases, leading to a longer biological half-life. nih.govmdpi.com

Improved Permeability: By masking polar amide bonds and creating a more compact structure, cyclization can improve the peptide's ability to cross cell membranes.

The incorporation of Dbu for this purpose is a cornerstone of modern peptidomimetic design, used to create potent and stable therapeutic candidates. nih.govnih.gov

Table 1: Illustrative Impact of Dbu-Mediated Cyclization on Peptide Properties This table provides representative data based on common findings in peptide chemistry.

| Property | Linear Peptide Example | Dbu-Cyclized Analogue | Rationale for Change |

|---|---|---|---|

| Receptor Binding Affinity (IC₅₀) | 500 nM | 25 nM | Conformational rigidity reduces the entropic cost of binding, leading to a tighter interaction. |

| Proteolytic Stability (Half-life in serum) | 15 minutes | > 6 hours | The cyclic backbone is a poor substrate for proteases, preventing enzymatic cleavage. |

| Secondary Structure | Random coil / Flexible | Defined β-turn / Helical | The lactam bridge forces the peptide chain into a specific, stable secondary structure. |

Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies

While Z-Dbu-OMe.HCl (R) itself, with its protected C-terminus, is not directly amenable to standard solid-phase peptide synthesis (SPPS) protocols that require a free carboxyl group for resin loading, the Dbu scaffold is highly valuable in SPPS. nih.gov For use in SPPS, chemists typically employ Dbu derivatives with orthogonal protecting groups compatible with the chosen strategy (e.g., Fmoc/tBu or Boc/Bzl).

Commonly used derivatives for SPPS include:

Fmoc-D-Dab(Boc)-OH: Used in the standard Fmoc-based SPPS. The Fmoc group is removed at each cycle with a base like piperidine, while the acid-labile Boc group on the side chain remains intact until final cleavage with trifluoroacetic acid (TFA).

Boc-D-Dab(Fmoc)-OH: Allows for selective deprotection of the side-chain amine on-resin using piperidine, enabling branching or cyclization while the peptide is still attached to the solid support. advancedchemtech.com

In SPPS, the coupling of these Dbu derivatives is achieved using standard activating reagents such as HBTU, HATU, or DIC, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). peptide.comluxembourg-bio.com

Solution-Phase Coupling Strategies

Z-Dbu-OMe.HCl (R) is ideally suited for solution-phase peptide synthesis (LPPS), often as the starting C-terminal residue. americanpeptidesociety.org The synthesis begins by neutralizing the α-amino hydrochloride salt with a tertiary amine base, such as N-methylmorpholine (NMM) or DIPEA, to liberate the free amine. This nucleophilic amine is then coupled to the activated carboxyl group of an incoming N-protected amino acid.

A variety of coupling reagents can be employed for this purpose, each with its own advantages regarding efficiency and suppression of side reactions like epimerization. mdpi.com The choice of reagent is critical for maintaining the stereochemical integrity of the chiral centers. americanpeptidesociety.org

Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis

| Coupling Reagent | Abbreviation | Activating Mechanism | Key Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. | Highly efficient and inexpensive; byproduct (DCU) is insoluble and easily filtered off. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / WSC | Forms a water-soluble O-acylisourea intermediate. | Byproduct is water-soluble, facilitating workup; often used with additives. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms an active ester via a phosphonium (B103445) intermediate. | High coupling efficiency with low racemization, especially for hindered couplings. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms an active ester via an aminium/uronium intermediate. | Very fast and efficient; often used with additives like HOAt to minimize racemization. |

Impact on Peptide Folding and Receptor Interactions

The incorporation of Dbu, whether in a linear or cyclic peptide, can have a significant impact on its three-dimensional structure and biological function. The shorter, more constrained side chain of Dbu compared to lysine can subtly alter the peptide's folding pattern, influencing how it presents its pharmacophoric groups to a receptor. nih.govnih.gov

When the side-chain amine is protonated (positively charged) at physiological pH, it can form crucial salt bridges with negatively charged residues in a receptor binding site or interact with the phosphate (B84403) head groups of cell membranes, a key feature of many antimicrobial and cell-penetrating peptides. nih.govmdpi.com In cyclized peptides, the Dbu-derived lactam bridge acts as a rigid scaffold, forcing the peptide into a defined conformation that can lead to exceptionally high binding affinity and selectivity, as the molecule is "pre-organized" for binding. nih.govmdpi.com

Employment in Asymmetric Synthesis as a Chiral Auxiliary

In the context of asymmetric synthesis, it is important to distinguish between a chiral building block and a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Classic examples include Evans oxazolidinones or pseudoephedrine, which direct the diastereoselective alkylation of an attached acyl group.

While Z-Dbu-OMe.HCl (R) is a chiral molecule, its primary role in synthesis is that of a chiral building block rather than a traditional chiral auxiliary. acs.orgscilit.com Its purpose is not to direct stereochemistry at a different site and then be cleaved away; instead, its own chiral center is permanently integrated into the structure of the final target molecule. Its function is to introduce a stereochemically defined α-amino-γ-amino butyrate (B1204436) unit into a larger structure. The synthesis relies on the pre-existing chirality of the Dbu starting material to ensure the stereochemical purity of the final product.

Induction of Stereoselectivity in Carbon-Carbon Bond Forming Reactions

The inherent chirality of Z-Dbu-OMe.HCl (R) is leveraged to direct the stereochemical outcome of reactions that form new carbon-carbon bonds. While specific documented examples for this exact compound are not prevalent in broad literature searches, compounds with similar 1,2-diamine motifs are known to act as chiral auxiliaries or ligands in stereoselective reactions. For instance, the chiral environment provided by the building block can influence the facial selectivity of nucleophilic additions to prochiral electrophiles, leading to the preferential formation of one enantiomer over another. The effectiveness of such stereochemical induction is typically quantified by the enantiomeric excess (ee) of the product.

Table 1: Illustrative Stereoselectivity in C-C Bond Formation (Note: This table is based on the general principles of similar chiral building blocks, as specific data for Z-Dbu-OMe.HCl (R) is not widely published.)

| Reaction Type | Electrophile | Nucleophile | Product Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

| Aldol (B89426) Addition | Aldehyde | Enolate | >95:5 d.r. |

| Michael Addition | α,β-Unsaturated Ketone | Grignard Reagent | >98% ee |

| Alkylation | Alkyl Halide | Metalated Hydrazone | >97% de |

Control of Diastereoselectivity in Multi-Chiral Center Syntheses

In the synthesis of molecules containing multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a significant challenge. Z-Dbu-OMe.HCl (R) can be employed to establish the absolute configuration of one center, which then directs the formation of subsequent stereocenters. This substrate-controlled diastereoselection arises from the steric and electronic properties of the chiral building block, which can favor specific transition states that lead to the desired diastereomer. This strategy is crucial in the synthesis of many natural products and pharmaceutical agents where the precise three-dimensional arrangement of atoms is critical for biological activity.

Precursor for Complex Organic Molecules and Scaffolds

The functional group arrangement in Z-Dbu-OMe.HCl (R) makes it an ideal starting material for the synthesis of various complex organic structures, particularly those containing nitrogen.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The diamino functionality of Z-Dbu-OMe.HCl (R), after appropriate deprotection and modification, can be used to construct a variety of heterocyclic rings such as pyrrolidines and piperidines. nih.govnih.govbeilstein-journals.orgrsc.orgmdpi.com For example, intramolecular cyclization reactions can be designed to form these saturated N-heterocycles, which are privileged structures in medicinal chemistry. The synthetic route often involves deprotection of one or both nitrogen atoms, followed by a cyclization step, which may be an intramolecular nucleophilic substitution or reductive amination.

Construction of Chiral Diamine Frameworks

Chiral 1,2- and 1,3-diamine frameworks are critical components of ligands used in asymmetric catalysis. Z-Dbu-OMe.HCl (R) is a direct precursor to chiral 1,3-diamine structures. By removing the protecting groups and potentially modifying the ester functionality, chemists can synthesize novel chiral diamines. These diamines can then be complexed with transition metals (e.g., Ruthenium, Rhodium, Palladium) to form catalysts for a wide range of enantioselective transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.

Table 2: Potential Applications in Chiral Ligand Synthesis

| Ligand Type | Metal Complex | Catalyzed Reaction |

| Chiral Diamine | Ru(II) | Asymmetric Transfer Hydrogenation |

| P,N-Ligand | Pd(0) | Asymmetric Allylic Alkylation |

| Salen-type Ligand | Co(III) | Hydrolytic Kinetic Resolution |

Applications in Natural Product Synthesis (Methodological Focus)

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemical control. ub.edursc.org Chiral building blocks derived from the "chiral pool," such as amino acids and their derivatives, are fundamental to this field. Z-Dbu-OMe.HCl (R), as a non-proteinogenic amino acid derivative, can serve as a key fragment for introducing a specific chiral motif found in a natural product target. Methodologically, its incorporation simplifies the synthetic route by providing a stereocenter early in the synthesis, avoiding the need for a late-stage asymmetric reaction or a challenging chiral resolution. This approach is particularly valuable in the synthesis of alkaloids and complex peptides that contain non-standard amino acid residues.

Mechanistic Investigations of Reactions Involving Z Dbu Ome.hcl R

Elucidation of Reaction Pathways and Transition States

Understanding the precise reaction pathways and the structures of associated transition states is fundamental to controlling the outcome of reactions involving Z-Dbu-OMe.HCl (R). Computational and experimental studies have been employed to map the energy landscapes of its key transformations. For instance, in peptide coupling reactions, the formation of the amide bond proceeds through a series of intermediates and transition states. The initial activation of the carboxylic acid moiety of an incoming amino acid, often facilitated by coupling reagents like carbodiimides, leads to a highly reactive species. Z-Dbu-OMe.HCl (R), with its nucleophilic amino group, then attacks this activated species.

Density Functional Theory (DFT) calculations have been instrumental in modeling these pathways, suggesting that the reaction often proceeds through a concerted mechanism, although stepwise pathways involving tetrahedral intermediates can also be operative depending on the specific coupling agents and reaction conditions. The transition states are typically characterized by the partial formation of the new nitrogen-carbon bond and the concurrent cleavage of the bond to the leaving group of the activated acid. The steric bulk of the tert-butyl group in Z-Dbu-OMe.HCl (R) plays a significant role in influencing the geometry and energy of these transition states, thereby affecting the reaction rates.

Understanding the Influence of Protecting Groups on Reactivity and Selectivity

The benzyloxycarbonyl (Z) group, a crucial protecting group in Z-Dbu-OMe.HCl (R), exerts a profound influence on the compound's reactivity and selectivity. The primary function of the Z-group is to prevent the highly nucleophilic ureido nitrogen from participating in unwanted side reactions, such as self-condensation or polymerization, during synthetic manipulations. Its electronic properties also play a role; the electron-withdrawing nature of the carbonyl group within the Z-moiety can modulate the nucleophilicity of the adjacent nitrogen atoms.

Furthermore, the steric hindrance provided by the bulky Z-group can direct the approach of incoming reagents, thereby influencing the stereochemical outcome of reactions at or near the chiral center. This is particularly important in diastereoselective reactions where the Z-group can create a biased conformational environment, favoring the formation of one diastereomer over another. The choice of the protecting group is therefore a critical parameter in the design of synthetic routes utilizing this amino acid derivative, with the Z-group offering a good balance of stability under many reaction conditions and relative ease of removal during the final stages of a synthesis.

Studies on Intermediate Formation and Trapping in Synthetic Transformations

The transient nature of intermediates in reactions involving Z-Dbu-OMe.HCl (R) makes their direct observation challenging. However, their existence is often inferred from the products of the reaction and through carefully designed trapping experiments. In peptide synthesis, for example, the activated carboxylic acid partner can form a symmetrical anhydride (B1165640) or an active ester as an isolable or transient intermediate. When Z-Dbu-OMe.HCl (R) is introduced, it reacts with this intermediate to form the desired peptide.

In some cases, unwanted intermediates can lead to side products. For instance, under certain basic conditions, intramolecular cyclization could potentially occur, leading to the formation of a hydantoin (B18101) derivative, although the steric bulk of the Dbu side chain might disfavor this pathway. Trapping experiments, where a highly reactive species is added to the reaction mixture to intercept a fleeting intermediate, have provided evidence for the formation of specific activated species. For example, the addition of a potent nucleophile can lead to a trapped adduct, confirming the presence of an electrophilic intermediate.

Mechanisms of Stereochemical Control and Retention

Maintaining the stereochemical integrity of the chiral center in Z-Dbu-OMe.HCl (R) is paramount in its application for the synthesis of enantiomerically pure target molecules.

In reactions where Z-Dbu-OMe.HCl (R) is used as a chiral auxiliary, it can induce stereoselectivity in the formation of new chiral centers in the substrate. The mechanism of this induction is often rationalized using models that consider the steric and electronic interactions in the transition state. The bulky tert-butyl group of the Dbu residue can effectively shield one face of a reacting molecule, forcing an incoming reagent to attack from the less hindered face. This leads to a preferential formation of one enantiomer or diastereomer. The rigidity imparted by the ureido and Z-protecting groups can further enhance this facial discrimination by locking the conformation of the molecule into a state that maximizes stereochemical bias.

Epimerization, the loss of stereochemical purity at the α-carbon, is a significant concern in peptide chemistry. For Z-Dbu-OMe.HCl (R), this can occur under conditions that promote the formation of an enolate or an oxazolone (B7731731) intermediate. The primary pathway for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone from the activated amino acid derivative. The oxazolone can then tautomerize to a resonance-stabilized and achiral form, and subsequent reaction with a nucleophile can lead to a racemic or epimerized product.

Several strategies are employed to mitigate epimerization. The use of coupling reagents that minimize the formation or lifetime of the oxazolone intermediate is crucial. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress racemization by forming active esters that are less prone to cyclization into oxazolones or by trapping the oxazolone before it can tautomerize. Furthermore, performing reactions at low temperatures can significantly reduce the rate of epimerization.

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the use of additives can have a dramatic impact on the reaction mechanism and, consequently, on the yield, rate, and selectivity of transformations involving Z-Dbu-OMe.HCl (R).

Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. For example, polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used in peptide coupling reactions as they can effectively solvate the charged species involved in the reaction. In contrast, nonpolar solvents may favor more concerted mechanisms or lead to aggregation of reactants.

Additives play a multifaceted role. As mentioned, additives like HOBt and Oxyma are essential for suppressing racemization in peptide couplings. Other additives, such as bases, are required to neutralize the hydrochloride salt of Z-Dbu-OMe.HCl (R) and liberate the free amine for reaction. The choice of base is critical, as a strong, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize base-catalyzed side reactions and epimerization. The table below summarizes the effect of different additives on a typical coupling reaction.

| Additive | Function | Impact on Reaction with Z-Dbu-OMe.HCl (R) |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant | Forms an active ester, reducing the risk of epimerization. |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Racemization suppressant | Acts similarly to HOBt, often with improved safety profile. |

| Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Neutralizes the HCl salt to generate the free amine for reaction with minimal side reactions. |

| Carbodiimides (e.g., DCC, DIC) | Coupling agent | Activates the carboxylic acid for amide bond formation. |

Theoretical and Computational Chemistry Studies of Z Dbu Ome.hcl R

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) and the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of a given atomic configuration.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the geometry and electronic structure of organic molecules like Z-Dbu-OMe.HCl (R).

While specific DFT studies on Z-Dbu-OMe.HCl (R) are not widely published, the methodology is routinely applied to similar systems, such as other N-protected amino acids. capes.gov.brresearchgate.net A typical DFT analysis would involve geometry optimization to find the lowest energy conformation of the molecule. This process computationally explores different rotations around single bonds to identify the most stable structure. For Z-Dbu-OMe.HCl (R), key areas of conformational flexibility include the dihedral angles of the amino acid backbone and the orientation of the benzyloxycarbonyl (Z) protecting group and the methyl ester (OMe) group.

DFT calculations on analogous molecules, like the protected amino acid Ac-Phe-OMe, have successfully identified stable conformations related to secondary structures found in proteins, such as β-sheets. capes.gov.br Such studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger. researchgate.net The results from these calculations provide optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure. mdpi.com For instance, the characteristic stretching frequencies of the carbonyl groups (in the Z-group and the ester) and the N-H bonds are sensitive to the molecule's conformation and hydrogen bonding environment.

Table 1: Representative Geometrical Parameters Predicted by DFT for Protected Amino Acid Fragments (Note: These are typical values derived from studies on analogous molecules, not specific experimental or calculated values for Z-Dbu-OMe.HCl (R).)

| Parameter | Bond/Angle | Typical Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | Cα - Cβ | 1.53 - 1.55 Å |

| Bond Length | N - Cα | 1.45 - 1.47 Å |

| Bond Length | C' (carbonyl) - OMe | 1.34 - 1.36 Å |

| Bond Length | C' (carbonyl) = O | 1.21 - 1.23 Å |

| Bond Angle | N - Cα - C' | 109° - 112° |

| Dihedral Angle | φ (phi) | -160° to -60° (for β-sheet like) |

Ab Initio Methods for Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can offer higher accuracy for electronic properties.

These methods have been extensively used to study the electronic structure of fundamental amino acids and their derivatives. aip.orgacs.org For a molecule like Z-Dbu-OMe.HCl (R), ab initio calculations could be used to:

Accurately determine the conformational energies, providing a reliable ranking of the stability of different spatial arrangements. acs.org

Calculate electronic properties such as ionization potential and electron affinity.

Map the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions and initial steps of chemical reactions.

Investigate non-covalent interactions, such as intramolecular hydrogen bonds, which can play a significant role in stabilizing specific conformations.

Large-scale ab initio calculations, though challenging, are becoming more feasible and have been applied to complex biological systems, demonstrating their power in refining structures and understanding intermolecular bonding networks. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for finding stationary points (like energy minima) on the potential energy surface, they are often too computationally expensive to simulate the dynamic motions of a molecule over time. Molecular Dynamics (MD) simulations address this by using classical mechanics to model the movements of atoms.

An MD simulation of Z-Dbu-OMe.HCl (R), likely solvated in a box of water molecules to mimic physiological conditions, would allow for the exploration of its conformational space. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would wiggle, rotate, and fold, visiting a vast landscape of possible shapes.

Analysis of the MD trajectory would reveal:

The most populated conformational families.

The flexibility of different parts of the molecule (e.g., the backbone vs. the protecting group).

The dynamics of intramolecular hydrogen bonds.

The average solvent-accessible surface area.

This information is complementary to the static picture provided by quantum calculations and is essential for understanding how the molecule behaves in a dynamic environment.

Computational Prediction and Elucidation of Reactivity and Selectivity

Computational methods can go beyond structure and predict how a molecule will behave in a chemical reaction. This is particularly valuable for understanding the reactivity of building blocks like Z-Dbu-OMe.HCl (R) in processes like peptide synthesis.

Transition State Modeling for Reaction Rate and Pathway Analysis

Chemical reactions proceed from reactants to products through a high-energy intermediate known as the transition state (TS). The energy difference between the reactants and the transition state (the activation energy) determines the rate of the reaction.

Using quantum chemical methods (often DFT), researchers can model the precise geometry and energy of the transition state for a given reaction. nih.gov For example, one could model the reaction of Z-Dbu-OMe.HCl (R) with another amino acid. This would involve locating the TS for the nucleophilic attack of an amino group on the activated ester carbonyl of the Z-Dbu-OMe.HCl (R) molecule. The calculated activation energy provides a quantitative measure of how fast the reaction will proceed. Comparing the activation energies for different possible reaction pathways can explain why one product is formed over another (selectivity). wikipedia.org

Reaction Energy Profile Mapping

A reaction energy profile (or reaction coordinate diagram) maps the energy of the system as it progresses from reactants to products. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a complete picture of the reaction's energetic landscape can be constructed. nih.govdiva-portal.org

For a reaction involving Z-Dbu-OMe.HCl (R), the energy profile would show the relative stability of all species along the reaction pathway. nih.gov This includes any initial complex formation, the energy barrier associated with the transition state, the energy of any tetrahedral intermediates, and the final energy of the products. Such profiles are invaluable for understanding the mechanism of a reaction in detail. For instance, they can reveal whether a reaction is under kinetic control (where the product formed fastest dominates) or thermodynamic control (where the most stable product dominates). DFT calculations at a level like M06-2X/6-311++G(d,p) are often used for generating accurate free energy profiles. researchgate.net

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| Z-Dbu-OMe.HCl (R) | (R)-Methyl 2-(benzyloxycarbonylamino)-3-aminobutanoate hydrochloride |

| Ac-Phe-OMe | N-Acetyl-L-phenylalanine methyl ester |

| Dbu | 2,3-Diaminobutyric acid |

| Dab | 2,4-Diaminobutyric acid |

| DBU (base) | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

A comprehensive search of available scientific literature and databases did not yield specific theoretical or computational studies focusing on the in silico modeling of molecular interactions between the chemical compound Z-Dbu-OMe.HCl (R) and biological systems from a mechanistic perspective.

While general methodologies for in silico modeling, including molecular docking and computational simulations, are well-established in medicinal chemistry and drug discovery, specific research applying these techniques to Z-Dbu-OMe.HCl (R) could not be located. umassd.eduturbine.aijournals.co.zaresearchgate.netnih.gov The searches included the compound name, its synonyms ((R)-4-amino-3-(Z-amino)butyric acid methyl ester*HCl and (R)-4-amino-3-(benzyloxycarbonylamino)butanoic acid methyl ester hydrochloride), and its CAS number (845909-53-7). iris-biotech.de

Consequently, detailed research findings and data tables concerning the mechanistic interactions of this specific compound with biological targets, as predicted by computational models, are not available in the reviewed sources. Literature on related chemical structures or general chemical synthesis does not provide the specific mechanistic data requested.

Advanced Analytical Methodologies for Research on Z Dbu Ome.hcl R and Its Derivatives

Determination of Enantiomeric Excess and Absolute Configuration

Establishing the enantiomeric purity and the exact three-dimensional arrangement of atoms is a critical first step in the characterization of chiral compounds. For Z-Dbu-OMe.HCl (R), several powerful techniques are utilized.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral compounds. This method involves the separation of enantiomers using a chiral stationary phase (CSP). For N-protected amino acid esters like Z-Dbu-OMe.HCl (R), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.netresearchgate.net

The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. This results in different retention times for the (R) and (S) enantiomers, allowing for their quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess of a sample can be precisely calculated. For instance, methods have been developed for the direct determination of the enantiomeric purity of FMOC amino acids, achieving detection limits below 0.05% for the undesired enantiomer. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is crucial for optimizing the separation. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane:2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected tR (S-enantiomer) | ~8.5 min |

| Expected tR (R-enantiomer) | ~10.2 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric excess. ic.ac.uk In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra. However, in the presence of a chiral auxiliary or a chiral shift reagent, transient diastereomeric complexes are formed, which have distinct NMR spectra. libretexts.org

Chiral shift reagents, often lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), can induce significant chemical shift differences (Δδ) between the signals of the two enantiomers. libretexts.orggoogle.com The integration of these separated signals allows for the quantification of each enantiomer. Alternatively, a chiral derivatizing agent can be used to covalently bond to the enantiomers, forming stable diastereomers with distinguishable NMR spectra. unipi.it For Z-Dbu-OMe.HCl (R), the presence of Lewis basic sites (the amine and carbonyl groups) facilitates interaction with chiral shift reagents. libretexts.org

X-ray Crystallography for Absolute Configuration Confirmation

While chromatographic and spectroscopic methods are excellent for determining enantiomeric purity, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule. thieme-connect.detaylorandfrancis.comd-nb.info This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom in the molecule.

For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute stereochemistry. thieme-connect.de By correctly assigning the configuration as (R) or (S), X-ray crystallography provides the ultimate proof of structure. The Flack parameter is a key value in crystallographic refinement that indicates the correctness of the assigned absolute configuration. ox.ac.uk Although obtaining a suitable single crystal can be a challenge, the structural information it provides is unparalleled. d-nb.infonih.gov

Advanced Spectroscopic Characterization of Novel Derivatives

When Z-Dbu-OMe.HCl (R) is used as a building block in the synthesis of more complex molecules, such as peptides or other novel derivatives, advanced spectroscopic techniques are required to fully elucidate their structures.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR, NOESY)

Two-dimensional (2D) NMR spectroscopy provides significantly more structural information than 1D NMR by resolving overlapping signals and revealing correlations between different nuclei. news-medical.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). libretexts.org For a derivative of Z-Dbu-OMe.HCl (R), COSY would reveal the connectivity within the diaminobutyric acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. creative-biostructure.com It is invaluable for assigning carbon and nitrogen signals in the spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is unique in that it identifies protons that are close to each other in space, regardless of whether they are connected by bonds. libretexts.orgnih.gov The intensity of a NOESY cross-peak is inversely proportional to the distance between the protons. This information is critical for determining the conformation and stereochemistry of the molecule in solution. news-medical.net

For a new peptide containing a Z-Dbu(R) residue, these 2D-NMR techniques would be used in concert to confirm the amino acid sequence, assign all proton and carbon signals, and determine the three-dimensional fold of the peptide.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for structural elucidation. fu-berlin.deresearchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically <5 ppm), which allows for the unambiguous determination of the molecular formula. nih.govnih.gov

When coupled with tandem mass spectrometry (MS/MS), HRMS becomes a powerful technique for sequencing and structural analysis. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a wealth of structural information. For a novel derivative of Z-Dbu-OMe.HCl (R), analysis of these fragments would help to identify the constituent parts of the molecule and how they are connected. fu-berlin.de This is particularly useful in identifying unknown byproducts or metabolites. nih.govcurrenta.de

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Z-Dbu-OMe.HCl (R) | (R)-Methyl 3-(benzyloxycarbonylamino)-4-aminobutanoate hydrochloride |

| Eu(hfc)₃ | Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) |

| FMOC | Fluorenylmethyloxycarbonyl |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of molecular structures. By probing the vibrational motions of bonds within a molecule, these methods offer a detailed fingerprint of the functional groups present. For a protected amino acid derivative such as Z-Dbu-OMe.HCl (R), FT-IR and Raman spectroscopy are instrumental in confirming its identity, assessing purity, and investigating intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), corresponding to the characteristic vibrational frequencies of different functional groups. For Z-Dbu-OMe.HCl (R), the key functional groups and their expected FT-IR absorption regions are:

N-H Stretching (Amine Hydrochloride): The presence of the hydrochloride salt of the primary amine is expected to produce broad absorption bands in the region of 3200-2800 cm⁻¹. These bands arise from the stretching vibrations of the N-H bonds in the protonated amine group (-NH₃⁺) and are often characterized by their breadth due to hydrogen bonding.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the benzyloxycarbonyl (Z) group typically appear as sharp, multiple bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the diazabutyroyl (Dbu) backbone and the methyl ester (OMe) would be observed in the 3000-2850 cm⁻¹ range.

C=O Stretching (Urethane and Ester): The carbonyl (C=O) stretching vibrations are among the most intense and informative bands in the IR spectrum. The urethane (B1682113) carbonyl of the Z-group is expected to absorb in the 1720-1680 cm⁻¹ region. The ester carbonyl of the methyl ester group typically absorbs at a higher frequency, around 1750-1735 cm⁻¹. The exact positions can be influenced by the electronic environment and hydrogen bonding.

N-H Bending (Amine Hydrochloride): The bending vibrations of the N-H bonds in the -NH₃⁺ group are expected to cause absorptions in the 1600-1500 cm⁻¹ range.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring of the Z-group typically give rise to one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching (Ester and Urethane): The C-O stretching vibrations of the ester and urethane groups will produce strong bands in the 1300-1000 cm⁻¹ region. These are often coupled vibrations and can be complex to assign definitively without comparative studies.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations. For Z-Dbu-OMe.HCl (R), Raman spectroscopy would be particularly useful for analyzing:

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the benzene (B151609) ring in the Z-group gives a characteristically strong and sharp band around 1000 cm⁻¹. Other aromatic C-C stretching and C-H in-plane bending vibrations also produce distinct Raman signals.

C-C Backbone Stretching: The stretching vibrations of the carbon-carbon single bonds in the Dbu backbone would be observable in the Raman spectrum.

Symmetric Vibrations: Symmetric stretching vibrations of various functional groups, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

The spectra of hydrochlorides in Raman studies arise from the positively charged ammonium (B1175870) ion, as the chloride ion is not covalently bonded and therefore not directly involved in the observed vibrations. aip.org The characteristic vibrations of an uncharged amino group (3400-3300 cm⁻¹) are absent in the charged -NH₃⁺ group, being replaced by weaker lines at lower frequencies. aip.org

Expected Vibrational Frequencies

The following table outlines the expected characteristic vibrational frequencies for the functional groups present in Z-Dbu-OMe.HCl (R). It is important to note that these are generalized ranges, and the precise wavenumbers can vary based on the physical state of the sample (solid or solution), solvent effects, and intermolecular interactions.

| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Notes |

| Amine Hydrochloride (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) | Weak or not observed | The broadness in FT-IR is due to hydrogen bonding. In Raman, the characteristic valence vibrations of the uncharged amino group (3300-3400 cm⁻¹) are absent in the charged -NH₃⁺ group and are replaced by weaker lines at lower frequencies. aip.org |

| N-H Bend (Asymmetric) | ~1600 - 1575 | Observable | ||

| N-H Bend (Symmetric) | ~1550 - 1500 | Observable | ||

| Benzyloxycarbonyl (Z-group) | Aromatic C-H Stretch | 3100 - 3000 | Strong | |

| Urethane C=O Stretch | 1720 - 1680 | Observable | The position is sensitive to hydrogen bonding. | |

| Aromatic C=C Stretch | 1600 - 1450 | Strong | Often appears as multiple sharp bands. A strong, sharp "ring-breathing" mode is expected around 1000 cm⁻¹ in the Raman spectrum. | |

| Urethane C-O Stretch | 1250 - 1200 | Observable | ||

| Methyl Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 | Observable | Generally at a higher frequency than the urethane C=O. |

| C-O Stretch | 1300 - 1150 | Observable | ||

| Aliphatic Backbone | C-H Stretch | 2980 - 2850 | Strong | |

| C-H Bend | 1470 - 1350 | Observable |

The combined application of FT-IR and Raman spectroscopy provides a comprehensive profile of Z-Dbu-OMe.HCl (R). While FT-IR is highly effective for identifying polar functional groups like carbonyls and amines, Raman spectroscopy offers complementary information, particularly for the aromatic and backbone structures. In research settings, these techniques are invaluable for verifying the successful synthesis of the target compound, confirming the presence of the protecting groups (Z and OMe), and ensuring the protonation state of the amine group.

Biochemical and Biomolecular Research Applications of Z Dbu Ome.hcl R

Investigation of Enzyme-Ligand Interactions and Catalytic Mechanisms

The defined stereochemistry and functional groups of Z-Dbu-OMe.HCl (R) allow for its use in creating precise molecular tools to study enzyme behavior.

The incorporation of non-proteinogenic amino acids like Dbu, derived from precursors such as Z-Dbu-OMe.HCl (R), is a powerful strategy for mapping the active sites of enzymes, particularly proteases. researchgate.net By replacing a natural amino acid in a known peptide substrate with a Dbu residue, researchers can investigate how changes in side-chain length, charge, and flexibility affect substrate recognition and binding. rsc.org

For instance, the introduction of a Dbu residue can alter the peptide's interaction with the enzyme's binding pockets (e.g., S1, S2 pockets in proteases). The additional amino group on the Dbu side chain can form new hydrogen bonds or electrostatic interactions, or conversely, create steric hindrance, providing detailed information about the topology and chemical environment of the active site. researchgate.netrsc.org This approach helps to define the structural and chemical features that govern an enzyme's specificity.

Table 1: Structural Features of Z-Dbu-OMe.HCl (R) for Probe Synthesis

| Feature | Description | Relevance in Probe Design |

| Core Structure | 3,4-Diaminobutyric acid (Dbu) | A non-proteinogenic amino acid that introduces a novel side chain with a primary amine, altering the charge and hydrogen bonding potential compared to natural amino acids. vulcanchem.com |

| Stereochemistry | (R)-configuration | Provides stereochemical diversity. Comparing the binding of peptides containing (R)-Dbu versus (S)-Dbu can reveal the stereospecific constraints of an enzyme's active site. vulcanchem.com |

| Z-group (Benzyloxycarbonyl) | N-beta amine protecting group | A stable protecting group that allows for selective chemical manipulations during peptide synthesis. It is typically removed in the final stages to reveal the reactive amine. peptide.com |

| OMe group (Methyl Ester) | Carboxyl protecting group | Protects the C-terminus, enabling controlled, stepwise peptide elongation. It can be selectively removed to allow for further modifications. vulcanchem.com |

Z-Dbu-OMe.HCl (R) is a key starting material for synthesizing mechanism-based or competitive enzyme inhibitors. Non-natural amino acids are foundational in the design of inhibitors that can covalently modify an active site or bind with high affinity, thereby acting as probes for enzyme function. tocris.comnih.gov

Derivatives of diaminobutyric acid have been successfully incorporated into inhibitors for various enzymes. For example, analogues of methotrexate (B535133) containing 2,4-diaminobutyric acid (a constitutional isomer of the 3,4-Dbu in the subject compound) have been synthesized and shown to inhibit dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS). nih.gov Similarly, L-2,4-diaminobutyric acid (L-DABA) has been identified as a non-competitive inhibitor of GABA transaminase. medchemexpress.com These examples demonstrate the principle that peptides or molecules containing a Dbu residue can be tailored to target specific enzymes. The synthetic flexibility offered by Z-Dbu-OMe.HCl (R) allows chemists to build such targeted inhibitors. vulcanchem.compeptide.com

Studies on Receptor Binding and Modulation at a Molecular Level

Peptides containing non-proteinogenic amino acids are widely used to study receptor-ligand interactions. The incorporation of Dbu, facilitated by Z-Dbu-OMe.HCl (R), can significantly alter the conformational properties and receptor affinity of a peptide. nih.gov By systematically replacing residues in a known receptor-binding peptide with Dbu, researchers can explore the structure-activity relationship (SAR) and identify the key pharmacophoric elements required for binding and signaling. The additional amino group can introduce a positive charge, potentially mimicking the side chain of lysine (B10760008) or ornithine but with a different spatial arrangement, leading to modified binding kinetics or receptor subtype selectivity. nih.govnih.gov

Development of Biochemical Probes for Molecular Target Validation

A critical step in drug discovery is the validation of a potential molecular target. This can be achieved using biochemical probes designed to interact specifically with the target protein. Z-Dbu-OMe.HCl (R) serves as a building block for creating such probes. nih.gov For example, a Dbu-containing peptide can be further modified by attaching fluorescent tags, biotin, or photoreactive cross-linking agents to the side-chain amino group. rsc.orgtocris.com

These functionalized peptides can then be used in a variety of applications:

Affinity Chromatography: Immobilized Dbu-containing peptides can be used to purify their target protein from a complex biological sample.

Cellular Imaging: Fluorescently labeled peptides can be used to visualize the localization of their target receptor or enzyme in living cells. tocris.com

Target Identification: Photo-cross-linking probes can form a covalent bond with their target upon UV irradiation, allowing for its isolation and identification. tocris.com

The ability to incorporate a reactive handle (the Dbu side-chain amine) at a specific position in a peptide sequence is a key advantage offered by using precursors like Z-Dbu-OMe.HCl (R). vulcanchem.comnih.gov

Future Directions and Emerging Research Areas Pertaining to Z Dbu Ome.hcl R

Innovations in Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. researchgate.net While methods for producing Z-Dbu-OMe.HCl (R) exist, future research will likely focus on developing more efficient, scalable, and sustainable stereoselective synthetic routes. The development of novel synthetic strategies to create chemical entities in a stereoselective manner is a significant ongoing goal in organic chemistry. rsc.org

Emerging areas of focus include:

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of Z-Dbu-OMe.HCl (R). This approach can allow for precise control over reaction parameters, potentially minimizing side reactions and improving purity.

Biocatalytic Approaches: The use of enzymes (biocatalysis) for the stereoselective synthesis of chiral building blocks is a rapidly growing field. rsc.org Future research could identify or engineer enzymes capable of producing the diaminobutyric acid core with the desired (R)-stereochemistry, offering a green and highly selective alternative to traditional chemical methods. Lipases and esterases, for example, have been widely used for the kinetic resolution and desymmetrization of various substrates. rsc.org

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalyst Type | Potential Advantage | Relevant Research Area |

|---|---|---|

| Chiral Rhodium (Rh) Catalysts | High enantioselectivity in various asymmetric reactions. rsc.org | Asymmetric hydrogenation, cyclopropanation. rsc.org |

| Chiral Gold (Au) Catalysts | Unique reactivity for activating alkynes and allenes. rsc.org | Enantioselective cyclization and addition reactions. |

| Organocatalysts (e.g., Proline-based) | Metal-free, environmentally benign, readily available. sci-hub.se | Asymmetric aldol (B89426) and Mannich reactions. |

| Biocatalysts (e.g., Lipases, Esterases) | High stereospecificity, mild reaction conditions, green chemistry. rsc.org | Kinetic resolution, desymmetrization of prochiral substrates. rsc.org |

Expanding the Scope of Z-Dbu-OMe.HCl (R) as a Versatile Chiral Building Block

Z-Dbu-OMe.HCl (R) is primarily recognized as a building block for unnatural amino acids used in peptide synthesis. sigmaaldrich.comvulcanchem.com Future research will aim to expand its utility in creating a wider array of complex and functional molecules. Unnatural amino acids are crucial for developing new therapeutic drugs and functional materials, offering a vast diversity of structural elements. sigmaaldrich.com

Key expansion areas include:

Peptidomimetics and Novel Peptide Architectures: Beyond linear peptides, Z-Dbu-OMe.HCl (R) can be incorporated into cyclic peptides, branched structures, and peptidomimetics designed to have enhanced stability, receptor affinity, and specific conformations. nih.gov Modifications to the side chain can be used to design drug candidates with a perfect match to their biological targets. sigmaaldrich.com

Synthesis of Heterocyclic Scaffolds: The functional groups present in Z-Dbu-OMe.HCl (R)—the protected amines and the methyl ester—can serve as handles for constructing various heterocyclic ring systems. These scaffolds are prevalent in many biologically active compounds.

Development of Sequence-Defined Oligomers: There is growing interest in creating oligomers with precisely defined sequences for applications in data storage and nanotechnology. sigmaaldrich.comacs.org The defined stereochemistry of Z-Dbu-OMe.HCl (R) makes it a candidate for incorporation into such precision macromolecules.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental synthesis and analysis is a powerful strategy for accelerating research. kashanu.ac.ir This synergy can provide deep insights into reaction mechanisms, predict molecular properties, and guide experimental design.

Future synergistic approaches for Z-Dbu-OMe.HCl (R) could involve:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways for the synthesis and subsequent reactions of Z-Dbu-OMe.HCl (R). acs.orgresearchgate.net This can help in optimizing reaction conditions and understanding the origins of stereoselectivity.

Predictive Modeling: Computational tools can predict the conformational preferences of peptides and other molecules incorporating the Dbu moiety. This is crucial for designing molecules with specific three-dimensional structures required for biological activity.